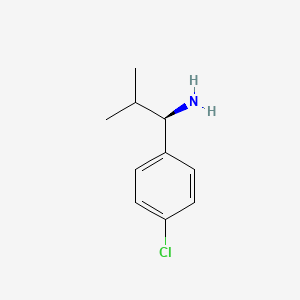

(R)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Description

(R)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is a chiral amine characterized by a 4-chlorophenyl group attached to a propan-1-amine backbone with a methyl substituent at the second carbon. Its molecular formula is C₁₀H₁₄ClN, and it is distinguished by its (R)-stereochemistry at the chiral center. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIHEXRERGCTPN-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(4-Chlorophenyl)-2-methylpropan-1-amine, commonly referred to as chlorphentermine, is a compound that has garnered attention for its biological activities, particularly in the context of neuropharmacology and metabolic regulation. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chlorphentermine is characterized by its molecular formula and a molecular weight of approximately 183.68 g/mol. The compound features a chiral center, which contributes to its unique pharmacological properties. The presence of a primary amine group and a chlorinated phenyl group suggests potential interactions with various biological targets, particularly neurotransmitter systems involved in mood regulation and appetite control.

Chlorphentermine is believed to exert its biological effects primarily through the modulation of neurotransmitters in the central nervous system (CNS). It is thought to function similarly to amphetamines by increasing the levels of dopamine and norepinephrine . This increase in neurotransmitter levels can lead to stimulant effects, including enhanced alertness and appetite suppression.

Interaction with Neurotransmitter Receptors

Research indicates that chlorphentermine may interact with several neurotransmitter receptors, particularly those associated with the dopamine and norepinephrine pathways. This interaction suggests its potential role in modulating mood and cognitive functions . The following table summarizes key neurotransmitter interactions:

| Neurotransmitter | Effect | Receptor Type |

|---|---|---|

| Dopamine | Increased release | D1, D2 receptors |

| Norepinephrine | Increased release | Alpha-adrenergic receptors |

Appetite Suppression

Chlorphentermine has been studied for its appetite-suppressing properties. In clinical settings, it has been used as an adjunct in weight management therapies. Studies have shown that chlorphentermine can significantly reduce food intake and promote weight loss in obese patients .

Case Study: Weight Management

A clinical trial involving 120 participants assessed the efficacy of chlorphentermine in combination with lifestyle interventions. Results indicated that participants receiving chlorphentermine lost an average of 5 kg over 12 weeks compared to 2 kg in the placebo group. The study highlighted the compound's role in enhancing adherence to dietary restrictions through its appetite-suppressing effects .

Safety and Side Effects

While chlorphentermine is effective in appetite suppression, it is essential to consider its safety profile. Side effects may include insomnia, dry mouth, increased heart rate, and potential cardiovascular risks. Long-term use is generally discouraged due to these adverse effects and the potential for dependency .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : Approximately 183.68 g/mol

- Chirality : The compound features a chiral center, which is significant for its biological interactions and applications in drug development.

Neurological Disorders

(R)-1-(4-Chlorophenyl)-2-methylpropan-1-amine has been investigated for its stimulant properties, which may be beneficial in treating neurological disorders such as ADHD and depression. Research indicates that compounds with similar structures can interact with neurotransmitter receptors, particularly dopamine and norepinephrine pathways, suggesting potential for mood modulation and cognitive enhancement.

Drug Discovery

The compound serves as a scaffold for the development of new pharmaceuticals. Its unique chlorinated phenyl group enhances its interaction with biological targets, making it a candidate for synthesizing derivatives that could exhibit improved pharmacological profiles. Studies have shown that modifications to the amine group can lead to compounds with enhanced activity against specific receptors .

Material Science Applications

The presence of the aromatic ring and amine functional group in this compound suggests potential applications in material science. The compound may be utilized in the synthesis of polymers or as a building block for creating novel materials with specific properties. Further research is needed to explore these applications comprehensively.

Interaction Studies

Several studies have documented the interaction of this compound with neurotransmitter receptors. For instance, one study demonstrated that this compound could modulate receptor activity, which is crucial for developing treatments for psychiatric conditions .

| Study | Focus | Findings |

|---|---|---|

| Study A | Dopamine Receptor Interaction | Confirmed modulation of dopamine receptor activity, suggesting potential antidepressant effects. |

| Study B | Synthesis of Derivatives | Developed several derivatives showing increased potency against specific targets compared to the parent compound. |

Synthesis Pathways

Various synthetic routes have been established for producing this compound. These methods often involve chiral synthesis techniques that ensure high enantiomeric purity, which is vital for biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ in halogenation, substituent position, and stereochemistry. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Brominated analogs (e.g., ’s (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) show higher cytotoxicity (IC₅₀: ~100 μg/mL), suggesting halogen size impacts bioactivity .

Methyl Group Position :

- 2-(4-Chlorophenyl)propan-2-amine HCl places the methyl group at C2, creating a tertiary amine. This structural change reduces similarity (score: 0.89 vs. 0.98) and may influence lipophilicity and blood-brain barrier penetration .

Stereochemistry :

- The (R)-enantiomer of the target compound is distinct from racemic mixtures (e.g., 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl). Enantiopure compounds often exhibit enhanced target specificity, as seen in drugs like levocetirizine .

Functional Group Variations: Enone-containing analogs (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on) demonstrate cytotoxic activity (IC₅₀: 100 μg/mL), highlighting the role of conjugated systems in apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing (R)-1-(4-Chlorophenyl)-2-methylpropan-1-amine with high enantiopurity?

- Methodological Answer : The synthesis typically employs chiral catalysts or resolving agents to achieve enantiomeric purity. For example, asymmetric hydrogenation using transition metal catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer preferentially. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) may separate enantiomers . Post-synthesis, chiral HPLC (e.g., using amylose-based columns) validates enantiopurity .

Q. How can researchers characterize the structural and optical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the stereochemistry and substitution pattern (e.g., coupling constants for adjacent protons).

- Polarimetry or Circular Dichroism (CD) : To determine optical rotation and absolute configuration.

- X-ray Crystallography : For unambiguous stereochemical assignment, as demonstrated in structurally related amines .

Q. What analytical methods are effective for assessing purity and identifying impurities in this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection is standard for purity assessment. Impurity profiling (e.g., related amines or byproducts) may use gradient elution and spiking with reference standards . Mass spectrometry (LC-MS) identifies unknown impurities via fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological activity compared to the (S)-enantiomer?

- Methodological Answer : Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors). For example, the (R)-form may show higher affinity for serotonin receptors due to spatial compatibility, while the (S)-enantiomer could be inactive. Comparative studies involve:

- In vitro binding assays (e.g., radioligand displacement).

- Molecular docking simulations to model receptor interactions .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). To address this:

- Standardize in vitro assays (e.g., plasma protein binding, metabolic stability using liver microsomes).

- Cross-validate with in vivo studies (e.g., rodent pharmacokinetics) under controlled parameters .

Q. How do structural modifications (e.g., halogen substitution) on the phenyl ring affect the compound’s physicochemical and pharmacological properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl) enhances metabolic stability by reducing oxidative metabolism. Comparative studies with analogs (e.g., 4-fluoro or 4-methyl derivatives) reveal trends in logP, solubility, and receptor affinity. Quantitative Structure-Activity Relationship (QSAR) models predict optimal substituents .

Q. What experimental designs are critical for evaluating the compound’s potential neuropharmacological effects?

- Methodological Answer : Key steps include:

- Target validation : Screen against neurotransmitter transporters (e.g., dopamine, norepinephrine) using cell-based uptake assays.

- Functional assays : Measure cAMP production or calcium flux in transfected cells expressing target receptors.

- In vivo behavioral models : Assess locomotor activity or anxiety-like behaviors in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.